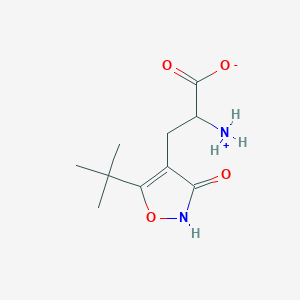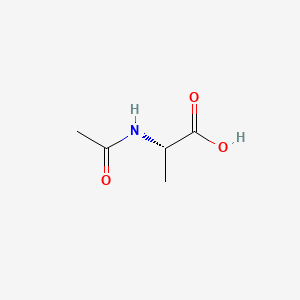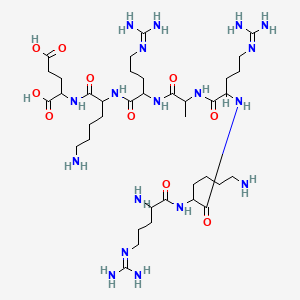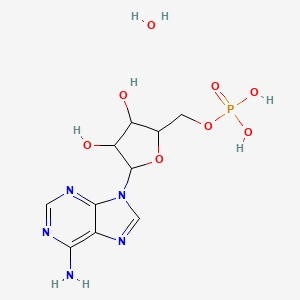
5'-AMP monohydrate
Overview
Description
It is an ester of phosphoric acid and the nucleoside adenosine, consisting of a phosphate group, the sugar ribose, and the nucleobase adenine . This compound is a key component in the synthesis of RNA and is involved in energy transfer within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Adenosine monophosphate monohydrate typically involves the phosphorylation of adenosine. One common method is the enzymatic phosphorylation using adenosine kinase. Another approach is the chemical phosphorylation of adenosine using phosphorylating agents such as phosphorus oxychloride in the presence of a base .
Industrial Production Methods
Industrial production of 5’-Adenosine monophosphate monohydrate often involves microbial fermentation. Microorganisms such as Candida utilis are used to produce the compound through fermentation processes. The product is then extracted and purified to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5’-Adenosine monophosphate monohydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to adenosine and phosphoric acid.
Phosphorylation: It can be further phosphorylated to form adenosine diphosphate and adenosine triphosphate.
Deamination: The compound can be deaminated to form inosine monophosphate.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions.
Phosphorylation: Requires phosphorylating agents such as phosphorus oxychloride or enzymatic catalysts.
Deamination: Catalyzed by enzymes such as adenosine deaminase.
Major Products
Hydrolysis: Adenosine and phosphoric acid.
Phosphorylation: Adenosine diphosphate and adenosine triphosphate.
Deamination: Inosine monophosphate.
Scientific Research Applications
5’-Adenosine monophosphate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various nucleotides and nucleosides.
Biology: Plays a role in cellular energy transfer and signal transduction. It is also used in studies of enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as ischemia and inflammation.
Industry: Utilized in the production of flavor enhancers and as a component in fermentation media.
Mechanism of Action
5’-Adenosine monophosphate monohydrate exerts its effects primarily through its role as an activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis. When activated, AMPK promotes catabolic pathways that generate ATP and inhibits anabolic pathways that consume ATP. This regulation helps maintain energy balance within the cell .
Comparison with Similar Compounds
Similar Compounds
Adenosine diphosphate (ADP): Contains two phosphate groups and is involved in energy transfer.
Adenosine triphosphate (ATP): Contains three phosphate groups and is the primary energy carrier in cells.
Inosine monophosphate (IMP): Formed by the deamination of 5’-Adenosine monophosphate and plays a role in purine metabolism.
Uniqueness
5’-Adenosine monophosphate monohydrate is unique in its ability to activate AMP-activated protein kinase, which is crucial for maintaining cellular energy balance. Unlike ADP and ATP, which are primarily involved in energy transfer, 5’-Adenosine monophosphate monohydrate has a regulatory role in cellular metabolism .
Properties
IUPAC Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEFQKVADUBYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


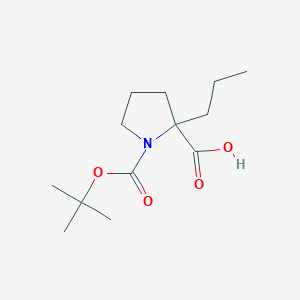
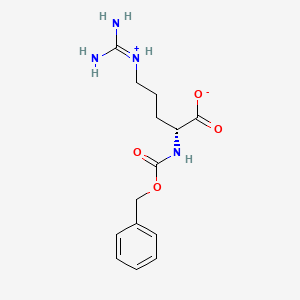
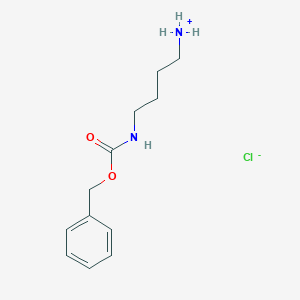


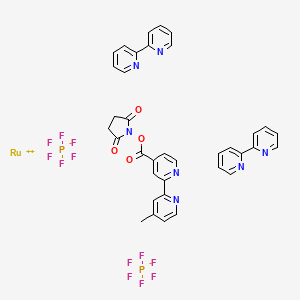
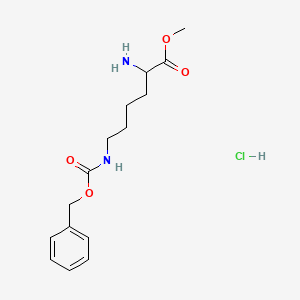
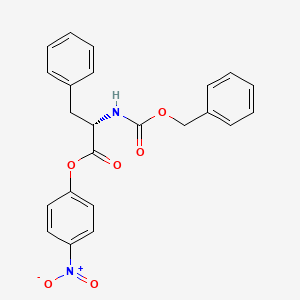
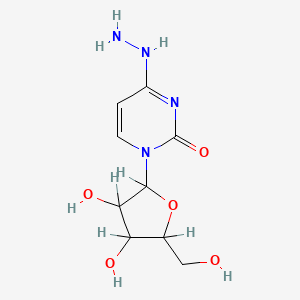
![4-[(2-Acetamido-3-carboxypropanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B7803135.png)
